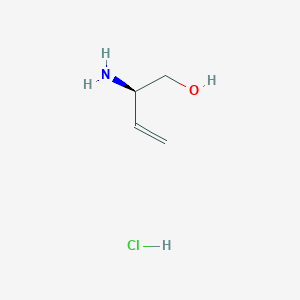
(2-Methoxyethyl)hydrazine dihydrochloride
Descripción general
Descripción
“(2-Methoxyethyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C3H12Cl2N2O . It has a molecular weight of 163.05 g/mol .
Molecular Structure Analysis
The InChI code for “(2-Methoxyethyl)hydrazine dihydrochloride” is 1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 3 .
Physical And Chemical Properties Analysis
“(2-Methoxyethyl)hydrazine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Fluorescent Probe Development
The development of fluorescent probes for hydrazine detection is a significant area of research, where (2-Methoxyethyl)hydrazine derivatives play a crucial role. Researchers have designed a next-generation fluorescent probe utilizing an ortho-methoxy-methyl-ether (o-OMOM) incorporated electron donor-acceptor (D-A) type naphthaldehyde. This novel probe exhibits high selectivity and sensitivity for hydrazine, showing promising practical applications in real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).
Antimicrobial and Antifungal Activities
Studies have explored the synthesis of novel Schiff bases containing 2,4-disubstituted thiazole ring derivatives, including those from (2-Methoxyethyl)hydrazine, for their antimicrobial and antifungal properties. Research findings show that several compounds exhibit moderate to excellent activity against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Bharti et al., 2010).
Environmental and Biological Monitoring
Another application area is the environmental and biological monitoring of hydrazine, leveraging fluorescent probes for sensitive and selective detection. These advancements allow for the visualization of hydrazine in biological samples, such as stem cells and zebrafish, and environmental samples, providing tools for assessing the impact of hydrazine exposure (Liu et al., 2014).
Organic Synthesis
The reduction of oxymercurials with (2-Methoxyethyl)hydrazine, leading to specific organic radicals and compounds, demonstrates its utility in organic synthesis and structural proofing. This reaction pathway offers insights into the formation of 2-methoxyalkene or alkane from 2-methoxyalkylmercuric halides, illustrating the compound's role in complex organic reactions (Wright, 1952).
Air Quality Monitoring
The use of (2-Methoxyethyl)hydrazine derivatives in air quality monitoring has been investigated, with synthesized hydrazine reagents employed for the detection of aldehydes in air samples. This approach enhances the sensitivity and selectivity of air monitoring methods, contributing to improved environmental health assessments (Kempter et al., 2002).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2-methoxyethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPGQYDHJOZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)hydrazine dihydrochloride | |
CAS RN |
885330-03-0 | |
| Record name | (2-methoxyethyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)






![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)


